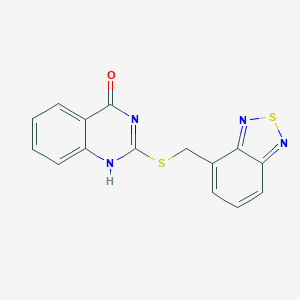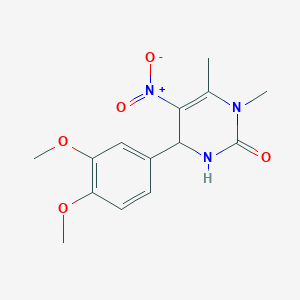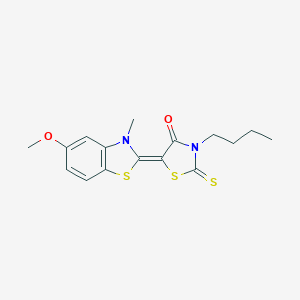![molecular formula C29H24N4O10 B412349 Ethyl 1,14-dimethyl-4,10-bis(2-nitrophenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B412349.png)
Ethyl 1,14-dimethyl-4,10-bis(2-nitrophenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,14-dimethyl-4,10-bis(2-nitrophenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of Ethyl 1,14-dimethyl-4,10-bis(2-nitrophenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5520~2,6~0~8,12~]tetradec-13-ene-13-carboxylate involves multiple steps, including the formation of the indole core and subsequent functionalizationReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
Ethyl 1,14-dimethyl-4,10-bis(2-nitrophenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the reduction of nitro groups to amino groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Its potential as a drug candidate is being investigated, with studies focusing on its pharmacological properties and mechanisms of action.
Mechanism of Action
The mechanism of action of Ethyl 1,14-dimethyl-4,10-bis(2-nitrophenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 1,14-dimethyl-4,10-bis(2-nitrophenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral properties.
Rutaecarpine: A natural product with various pharmacological effects.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C29H24N4O10 |
|---|---|
Molecular Weight |
588.5g/mol |
IUPAC Name |
ethyl 1,14-dimethyl-4,10-bis(2-nitrophenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate |
InChI |
InChI=1S/C29H24N4O10/c1-4-43-28(38)21-13(2)18-19-22(26(36)30(24(19)34)14-9-5-7-11-16(14)32(39)40)29(21,3)23-20(18)25(35)31(27(23)37)15-10-6-8-12-17(15)33(41)42/h5-12,18-20,22-23H,4H2,1-3H3 |
InChI Key |
QZQCJACLQVFPCR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2C3C(C1(C4C2C(=O)N(C4=O)C5=CC=CC=C5[N+](=O)[O-])C)C(=O)N(C3=O)C6=CC=CC=C6[N+](=O)[O-])C |
Canonical SMILES |
CCOC(=O)C1=C(C2C3C(C1(C4C2C(=O)N(C4=O)C5=CC=CC=C5[N+](=O)[O-])C)C(=O)N(C3=O)C6=CC=CC=C6[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5E)-2-(2-chloroanilino)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B412268.png)

![(4Z)-4-[4-(dimethylamino)benzylidene]-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B412271.png)



![N-(2-chlorophenyl)-3-oxo-3-[2-(1-phenylethylidene)hydrazino]propanamide](/img/structure/B412278.png)




![N-dibenzo[b,d]furan-3-ylcyclohexanecarboxamide](/img/structure/B412289.png)
